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molecular formula C6H6FNO B1326460 (5-Fluoropyridin-2-yl)methanol CAS No. 802325-29-7

(5-Fluoropyridin-2-yl)methanol

Cat. No. B1326460
M. Wt: 127.12 g/mol
InChI Key: BKLMFAZXPZQITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935722B2

Procedure details

Add butyllithium (10.9 mL, 27.22 mmol, 2.5 M solution in hexanes) to a −78° C. solution of 2-bromo-5-fluoro-pyridine (3.99 g, 22.68 mmol) in toluene (200 mL). Stir the reaction at −78° C. for 90 min and then add N,N-dimethylformamide (2.3 mL, 29.71 mmol) via syringe. Stir the reaction for an additional 2 h at −78° C. and then add sodium borohydride (1.72 g, 45.36 mmol) and allow the reaction to warm to room temperature over a 12 h period. Quench the reaction with saturated aqueous sodium bicarbonate (20 mL) and dilute with ethyl acetate (100 mL). Separate the organic phase and dry (magnesium sulfate), filter and concentrate in vacuo to give a yellow oil. Purify the oil by column chromatography (silica gel; 10% to 50% ethyl acetate in hexanes) to give 1.30 g (45%) as a clear colorless oil. 1H NMR (300 MHz, CDCl3): δ 8.41s, 1H), 7.46-7.37 (m, 1H), 7.32-7.27 (m, 1H), 4.75 (s, 2H), 3.64 (br s, 1H).
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
3.99 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
1.72 g
Type
reactant
Reaction Step Three
[Compound]
Name
41s
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][N:8]=1.CN(C)[CH:16]=[O:17].[BH4-].[Na+]>C1(C)C=CC=CC=1.C(OCC)(=O)C>[F:13][C:10]1[CH:11]=[CH:12][C:7]([CH2:16][OH:17])=[N:8][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
10.9 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
3.99 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)F
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.3 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
1.72 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
41s
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at −78° C. for 90 min
Duration
90 min
STIRRING
Type
STIRRING
Details
Stir
CUSTOM
Type
CUSTOM
Details
the reaction for an additional 2 h at −78° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the reaction with saturated aqueous sodium bicarbonate (20 mL)
CUSTOM
Type
CUSTOM
Details
Separate the organic phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
Purify the oil by column chromatography (silica gel; 10% to 50% ethyl acetate in hexanes)
CUSTOM
Type
CUSTOM
Details
to give 1.30 g (45%) as a clear colorless oil

Outcomes

Product
Name
Type
Smiles
FC=1C=CC(=NC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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